molecular formula C20H22N8 B12239038 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12239038
M. Wt: 374.4 g/mol
InChI Key: YSJTUMXTPMSAPB-UHFFFAOYSA-N
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Description

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound featuring multiple heterocyclic rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of pyrazole, pyrimidine, piperazine, and pyridine rings within its structure suggests diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of 3,5-dimethyl-1H-pyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine.

    Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate pyrimidine precursors under controlled conditions.

    Formation of the piperazine derivative: The pyrimidine derivative is then reacted with piperazine to form the intermediate compound.

    Final coupling with pyridine-2-carbonitrile: The intermediate is coupled with pyridine-2-carbonitrile under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.

    Reduction: Reduction reactions can be performed on the nitrile group to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyrimidine rings.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry due to its multiple nitrogen donors. It can form stable complexes with transition metals, which can be studied for catalytic applications.

Biology

Biologically, the compound’s structure suggests potential as an enzyme inhibitor or receptor modulator. Its heterocyclic rings are common motifs in bioactive molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. The presence of multiple pharmacophores within its structure suggests it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial research.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may impart unique characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile would depend on its specific application. Generally, it could act by binding to specific proteins or enzymes, thereby modulating their activity. The multiple nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H22N8

Molecular Weight

374.4 g/mol

IUPAC Name

6-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C20H22N8/c1-14-11-15(2)28(25-14)20-12-19(22-16(3)23-20)27-9-7-26(8-10-27)18-6-4-5-17(13-21)24-18/h4-6,11-12H,7-10H2,1-3H3

InChI Key

YSJTUMXTPMSAPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC=CC(=N4)C#N)C

Origin of Product

United States

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